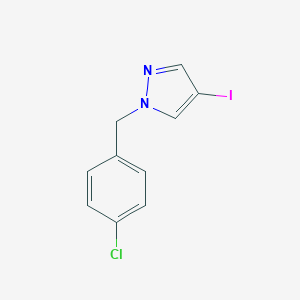

1-(4-chlorobenzyl)-4-iodo-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJYVIPPZUHTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole

Executive Summary

1-(4-chlorobenzyl)-4-iodo-1H-pyrazole is a high-value heterocyclic intermediate extensively utilized in medicinal chemistry and agrochemical discovery. It serves as a "linchpin" scaffold, enabling the rapid construction of complex bioactive molecules through the selective functionalization of the pyrazole core.

Its structural value lies in the orthogonal reactivity of its substituents:

-

4-Iodo Position: A highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, heteroaryl, alkynyl, or alkenyl groups.

-

1-(4-chlorobenzyl) Group: Acts as a stable, lipophilic protecting group or a pharmacophore element that enhances membrane permeability and metabolic stability. The para-chloro substituent provides a handle for late-stage diversification or metabolic blocking.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles of this critical building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data / Description |

| Chemical Name | 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole |

| Molecular Formula | C₁₀H₈ClIN₂ |

| Molecular Weight | 318.54 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 68–72 °C (Estimated based on benzyl analog [1]) |

| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in Water |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| Key Functional Groups | C-I (Reactive Electrophile), Benzyl-Cl (Weakly Deactivating), Pyrazole (Aromatic Core) |

Structural Insight: The electron-rich pyrazole ring facilitates oxidative addition at the C-I bond, making it significantly more reactive than the C-Cl bond on the benzyl ring. This reactivity difference allows for chemoselective transformations where the iodine is displaced exclusively, leaving the chlorine atom intact for subsequent reactions.

Synthetic Pathways (The "Make")

Two primary strategies exist for synthesizing 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole. The Convergent Alkylation Route is generally preferred for laboratory-scale synthesis due to the commercial availability of high-purity 4-iodopyrazole and the avoidance of electrophilic iodination byproducts.

Route A: Convergent Alkylation (Preferred)

This method involves the nucleophilic substitution (

-

Reagents: 4-Iodopyrazole, 4-Chlorobenzyl chloride, Base (

or -

Solvent: DMF or Acetonitrile (

). -

Mechanism: Deprotonation of the pyrazole NH forms a nucleophilic anion, which attacks the benzylic carbon of the chloride.

-

Selectivity: Regioselectivity is not an issue as 4-iodopyrazole is symmetric; however, N-alkylation is the sole pathway.

Route B: Linear Iodination

This method involves building the N-benzyl core first, followed by electrophilic iodination.

-

Step 1: Alkylation of 1H-pyrazole with 4-chlorobenzyl chloride.

-

Step 2: Iodination using NIS (N-iodosuccinimide) or

/CAN (Ceric Ammonium Nitrate). -

Drawback: Requires two steps and careful control of iodination conditions to prevent poly-iodination.

Visualization: Synthesis Workflow

Figure 1: Comparison of Convergent (Route A) and Linear (Route B) synthetic pathways. Route A is preferred for direct access.

Experimental Protocols

Protocol A: Synthesis via Alkylation (Route A)

Objective: Preparation of 5.0 mmol of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4-iodopyrazole (0.97 g, 5.0 mmol) and anhydrous DMF (10 mL). Stir until dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Cesium Carbonate (

) (2.44 g, 7.5 mmol) or Sodium Hydride (60% dispersion, 0.24 g, 6.0 mmol). Stir for 30 minutes at 0 °C to ensure formation of the pyrazolate anion. -

Alkylation: Dropwise add 4-chlorobenzyl chloride (0.89 g, 5.5 mmol).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Quench the reaction with water (30 mL). Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the product as a white solid.

Protocol B: General Suzuki-Miyaura Coupling

Objective: Coupling of the 4-iodo intermediate with an arylboronic acid.

-

Reagents: Mix 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv), Arylboronic Acid (1.2 equiv), and

(5 mol%). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add

(2.0 equiv). -

Conditions: Degas with nitrogen for 5 minutes. Heat at 80–100 °C for 4–16 hours [2].

-

Workup: Dilute with water, extract with EtOAc, and purify via chromatography.

Reactivity Profile (The "Use")

The 4-iodo substituent is the primary site of reactivity. The bond dissociation energy of

Key Transformations:

-

Suzuki-Miyaura Coupling: Formation of Biaryl systems. The most common application for generating kinase inhibitor libraries.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-pyrazoles . Useful for introducing rigid linkers.

-

Heck Reaction: Coupling with alkenes (e.g., acrylates) to form vinyl-pyrazoles .

-

Buchwald-Hartwig Amination: Introduction of amines at the C4 position, though this is less common than C-C bond formation.

Visualization: Divergent Reactivity

Figure 2: Divergent synthetic utility of the scaffold. The C-I bond allows for selective functionalization orthogonal to the benzyl chloride.

References

-

Chem-Impex International. "1-Benzyl-4-iodo-1H-pyrazole Product Page." Accessed Feb 21, 2026.

-

BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Accessed Feb 21, 2026.

-

National Institutes of Health (NIH). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PubMed Central. Accessed Feb 21, 2026.

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Accessed Feb 21, 2026.

An In-Depth Technical Guide to 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole: Molecular Structure, Weight, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and a proposed synthetic route for the compound 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the synthesis and characterization of this halogenated pyrazole derivative.

Introduction to Halogenated Pyrazoles

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of halogen atoms into the pyrazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile. The subject of this guide, 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole, is a polysubstituted pyrazole featuring both a chloro and an iodo substituent, making it a potentially valuable building block for the synthesis of novel therapeutic agents. The presence of the iodine atom at the 4-position of the pyrazole ring offers a reactive handle for further functionalization through various cross-coupling reactions.

Molecular Structure and Properties

The molecular structure of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An iodine atom is substituted at the 4-position of this ring. One of the ring nitrogen atoms is substituted with a 4-chlorobenzyl group.

To determine the molecular formula and weight, we can break down the structure into its constituent atoms:

-

Pyrazole ring (C₃H₃N₂): The basic pyrazole structure.

-

Iodine substituent (-I): Replaces one hydrogen at the 4-position.

-

4-chlorobenzyl group (C₇H₆Cl): Replaces the hydrogen on one of the nitrogen atoms.

Combining these components, the molecular formula is C₁₀H₈ClIN₂ .

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule:

-

Carbon (C): 10 * 12.011 u

-

Hydrogen (H): 8 * 1.008 u

-

Chlorine (Cl): 1 * 35.453 u

-

Iodine (I): 1 * 126.904 u

-

Nitrogen (N): 2 * 14.007 u

Molecular Weight = 346.54 g/mol

A summary of the key quantitative data for 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈ClIN₂ |

| Molecular Weight | 346.54 g/mol |

| CAS Number | Not directly found, requires synthesis and registration |

Proposed Synthetic Workflow

The synthesis of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole can be logically approached in a two-step process, beginning with the iodination of the pyrazole ring, followed by the N-alkylation with the appropriate benzyl halide.

Caption: Proposed two-step synthesis of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole.

Step 1: Synthesis of 4-Iodopyrazole

The initial step involves the electrophilic iodination of pyrazole at the C4 position. This is a common transformation for pyrazole and its derivatives.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of pyrazole (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN), add iodine (I₂) (1.1 equivalents).

-

Addition of Oxidant: Add a solution of ceric ammonium nitrate (CAN) (1.2 equivalents) in MeCN portion-wise to the reaction mixture. The use of an oxidizing agent like CAN facilitates the in-situ generation of a more electrophilic iodine species.[2]

-

Reaction Conditions: Heat the resulting mixture at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-iodopyrazole.[2][3]

Step 2: N-Alkylation with 4-Chlorobenzyl Chloride

The second step is the N-alkylation of the synthesized 4-iodopyrazole with 4-chlorobenzyl chloride. The pyrazole ring can be deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile to displace the chloride from the benzyl halide.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-iodopyrazole (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents) at 0°C.

-

Addition of Alkylating Agent: Stir the mixture for a short period to allow for the formation of the pyrazolate anion. Then, add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole.

Characterization and Validation

The structure and purity of the synthesized 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole must be confirmed through a combination of spectroscopic and analytical techniques.

Sources

Application Note: Suzuki-Miyaura Coupling of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole for Pharmaceutical Scaffolding

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole as the electrophilic partner. The synthesis of 4-substituted pyrazoles is of paramount importance in medicinal chemistry, as the pyrazole scaffold is a key structural motif in numerous biologically active compounds.[1] This application note details the reaction mechanism, provides guidance on optimizing critical reaction parameters, and presents a validated, step-by-step protocol for the efficient synthesis of 4-aryl pyrazole derivatives, a class of compounds with significant potential in drug discovery.

Introduction: The Significance of Pyrazole Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[2][3] Its development was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[2][4] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][5]

In the context of pharmaceutical development, the pyrazole nucleus is a privileged scaffold, appearing in numerous blockbuster drugs. The ability to functionalize specific positions of the pyrazole ring allows for the fine-tuning of a compound's pharmacological properties. The target substrate, 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole, is an excellent candidate for Suzuki-Miyaura coupling. The high reactivity of the carbon-iodine bond facilitates the crucial oxidative addition step in the catalytic cycle, making it a preferred halide for this transformation.[1][6] This protocol will focus on coupling this substrate with a representative arylboronic acid to generate a biaryl structure of significant interest to drug development professionals.

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The generally accepted mechanism proceeds through three key steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][6]

-

Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole. This step forms a square-planar Pd(II) complex.[2][6][7] The reactivity order for halides in this step is I > Br > OTf >> Cl, highlighting the advantage of using an iodo-pyrazole substrate.[6]

-

Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this stage.[8] The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the exchange of the organic group onto the palladium center, displacing the halide.[4][8][9]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex (the pyrazole and the group from the boronic acid) couple and are eliminated from the metal center. This forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.[1]

-

Palladium Catalyst & Ligand: The choice of catalyst is crucial.[1]

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a reliable and commonly used air-stable Pd(0) catalyst that is often effective for coupling iodo-pyrazoles and does not require the separate addition of a ligand.[1][10]

-

Pd(OAc)₂ or Pd₂(dba)₃ with a Ligand: Using a Pd(II) source like Palladium(II) acetate or a more stable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) requires the addition of a phosphine ligand. Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, SPhos) can promote the oxidative addition and are particularly useful for less reactive halides like aryl chlorides.[2][9] For the highly reactive C-I bond in our substrate, a standard ligand like PPh₃ is often sufficient.

-

-

Base: The base plays a critical role in activating the boronic acid for transmetalation.[8]

-

Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are most common.[2][8] Cesium carbonate (Cs₂CO₃) is often used in microwave-assisted protocols due to its high solubility and reactivity.[11] Potassium carbonate (K₂CO₃) is a cost-effective and robust choice for conventional heating.

-

Strength and Solubility: The choice can depend on the solvent and the sensitivity of functional groups on the substrates. Stronger bases may be needed for less reactive coupling partners, but weaker bases are sufficient for iodo-pyrazoles.

-

-

Solvent System: The solvent must solubilize the reactants and facilitate the interaction of organic and inorganic components.

-

Aqueous Mixtures: A mixture of an organic solvent with water is very common.[2] The water helps dissolve the inorganic base, facilitating the activation of the boronic acid.[2] Common systems include 1,4-dioxane/water, DME/water, or toluene/water.[1][2][4]

-

Anhydrous Conditions: While less common, some Suzuki couplings can be run under anhydrous conditions, which may be necessary if substrates are sensitive to water.

-

-

Boronic Acid Partner: A wide variety of aryl and heteroaryl boronic acids are commercially available. They are generally stable solids, though some can undergo protodeboronation (loss of the boronic acid group) under harsh conditions or if they contain certain heteroatoms.[2][12] Using a slight excess (1.1-1.2 equivalents) is common to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole with phenylboronic acid using conventional heating.

Reagent Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 0.5 mmol scale) |

| 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole | 318.55 | 1.0 | 159.3 mg |

| Phenylboronic Acid | 121.93 | 1.2 | 73.2 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 17.3 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 172.8 mg |

| 1,4-Dioxane | - | - | 4.0 mL |

| Water (degassed) | - | - | 1.0 mL |

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole (159.3 mg, 0.5 mmol, 1.0 equiv.), phenylboronic acid (73.2 mg, 0.6 mmol, 1.2 equiv.), and potassium carbonate (172.8 mg, 1.25 mmol, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

-

Heating: Place the flask in a preheated oil bath at 90 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-chlorobenzyl)-4-phenyl-1H-pyrazole product.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvents. | Use a fresh bottle of catalyst or a different batch. Ensure the reaction is thoroughly degassed. Use freshly opened, anhydrous solvents and a dry, finely powdered base. |

| Dehalogenation of Starting Material | The pyrazolyl-palladium intermediate reacts with a hydride source instead of the boronic acid.[2] | Ensure the system is rigorously free of potential hydride sources (e.g., certain alcohols if used as solvent). A different base or ligand combination may be required. One study noted that for some aminopyrazoles, bromo and chloro derivatives were superior to iodo-pyrazoles due to reduced dehalogenation.[13] |

| Protodeboronation of Boronic Acid | Boronic acid is unstable under the reaction conditions (hydrolysis).[2] | Use a milder base (e.g., K₃PO₄) or anhydrous conditions. Alternatively, use a more stable boronic ester derivative (e.g., a pinacol ester). |

| Formation of Homocoupled Byproducts | Reaction of two boronic acid molecules (Ar'-Ar') or two pyrazole molecules. | This is often due to the presence of oxygen. Ensure the reaction is properly degassed and maintained under an inert atmosphere. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and effective method for the synthesis of 4-aryl-pyrazoles from 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole. By carefully selecting the catalyst, base, and solvent system, and by adhering to a robust experimental protocol that ensures an inert atmosphere, researchers can achieve high yields of the desired coupled products. This application note provides the foundational knowledge and a practical, validated procedure to empower scientists in drug discovery and organic synthesis to efficiently generate novel pyrazole-based molecular entities.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

- Nicolaou, K. C., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

Farina, V., & Krishnan, B. The Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

-

Sigman, M. S., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

-

Beier, P., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]

-

Usami, Y., et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

-

Wang, Y., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 939-943. [Link]

-

Hu, J. T., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

-

Tomanová, M., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 217-231. [Link]

-

Semantic Scholar. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. html.rhhz.net [html.rhhz.net]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: Application of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole in Kinase Inhibitor Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2] Its synthetic tractability and ability to form key interactions within the ATP-binding site of kinases make it an ideal starting point for drug discovery campaigns.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, highly versatile pyrazole derivative, 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole , as a foundational scaffold for the development of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and outline robust methods for the biological evaluation of the resulting compounds.

The Strategic Design of the Scaffold

The 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole scaffold is strategically designed to maximize its potential as a precursor for kinase inhibitors. Each component of the molecule plays a crucial role:

-

The Pyrazole Core: The pyrazole ring itself can act as a bioisostere for other heterocyclic systems and can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[4]

-

The 1-(4-chlorobenzyl) Group: Substitution at the N1 position of the pyrazole ring allows for the exploration of the solvent-exposed region of the ATP-binding pocket. The 4-chlorobenzyl moiety provides a balance of lipophilicity and potential for halogen bonding, which can contribute to binding affinity and selectivity.[5]

-

The 4-Iodo Group: This is the key functional handle for derivatization. The carbon-iodine bond is highly reactive and amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1] This allows for the facile introduction of a wide range of substituents at the C4 position, enabling extensive structure-activity relationship (SAR) studies.[6]

Synthesis and Derivatization Workflow

The development of a library of kinase inhibitors from the 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole scaffold follows a logical and efficient workflow.

Caption: Workflow for Kinase Inhibitor Development.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole

This protocol is a two-step process involving the N-alkylation of pyrazole followed by regioselective iodination at the C4 position.

Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-pyrazole

-

Materials: 1H-Pyrazole, 1-(bromomethyl)-4-chlorobenzene, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine.

-

Procedure:

-

To a solution of 1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 1-(bromomethyl)-4-chlorobenzene (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-chlorobenzyl)-1H-pyrazole.

-

Step 2: Synthesis of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole

This step utilizes N-iodosuccinimide (NIS) for the regioselective iodination of the electron-rich pyrazole ring at the C4 position.[7]

-

Materials: 1-(4-chlorobenzyl)-1H-pyrazole, N-iodosuccinimide (NIS), acetonitrile (MeCN), dichloromethane (DCM), saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Procedure:

-

Dissolve 1-(4-chlorobenzyl)-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-iodosuccinimide (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NIS.

-

Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole.

-

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 4-iodopyrazole scaffold and various aryl or heteroaryl boronic acids.[8]

-

Materials: 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole, aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), sodium carbonate (Na₂CO₃) (2.0 eq), 1,4-dioxane, water.

-

Procedure:

-

In a reaction vessel, combine 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 90 °C and stir for 6-12 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Add water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the 4-aryl/heteroaryl-1-(4-chlorobenzyl)-1H-pyrazole derivative.

-

Protocol 3: Derivatization via Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position, providing access to a different chemical space.[1][9][10]

-

Materials: 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole, terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), copper(I) iodide (CuI) (0.06 eq), triethylamine (TEA), tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and TEA, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

-

Stir the reaction mixture at room temperature under an argon atmosphere for 8-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield the 4-alkynyl-1-(4-chlorobenzyl)-1H-pyrazole derivative.

-

Biological Evaluation: Assessing Kinase Inhibitory Activity

A tiered approach to biological evaluation is recommended to efficiently identify promising kinase inhibitors from the synthesized library.

Primary Screening: Biochemical Kinase Inhibition Assay

An in vitro biochemical assay is the first step to determine the direct inhibitory effect of the compounds on the target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method.

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol 4: ADP-Glo™ Kinase Assay

-

Materials: Purified recombinant target kinase, kinase-specific substrate, ATP, synthesized inhibitor compounds, ADP-Glo™ Kinase Assay kit (Promega), white opaque 384-well plates, plate-reading luminometer.

-

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the appropriate assay buffer.

-

In a 384-well plate, add the kinase, substrate, and inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Secondary Screening: Cellular Target Engagement Assay

To confirm that the inhibitors can engage the target kinase within a cellular context, a target engagement assay such as the NanoBRET™ assay is recommended.

Protocol 5: NanoBRET™ Target Engagement Assay

-

Materials: Human cell line expressing the target kinase fused to NanoLuc® luciferase, NanoBRET™ tracer, synthesized inhibitor compounds, Opti-MEM® I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate, white opaque 96-well plates.

-

Procedure:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the inhibitor compounds.

-

Treat the cells with the inhibitor compounds and the NanoBRET™ tracer and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

-

Calculate the NanoBRET™ ratio and determine the cellular IC₅₀ values.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays will guide the SAR analysis and subsequent lead optimization efforts.

| Scaffold Position | Modification | Rationale | Potential Kinase Targets |

| C4 | Aryl/Heteroaryl groups via Suzuki coupling | Explore interactions with the ribose-binding pocket and solvent-exposed regions. Can introduce additional hydrogen bond donors/acceptors. | CDKs, JNKs, Aurora Kinases[2][6] |

| C4 | Alkynyl groups via Sonogashira coupling | Access different regions of the ATP-binding site and introduce rigidity. | Various kinases |

| N1-benzyl ring | Substitution on the phenyl ring (e.g., F, Cl, Me, OMe) | Modulate lipophilicity, electronic properties, and potential for specific interactions (e.g., halogen bonding). Can influence selectivity. | RIP1 Kinase, various other kinases[5] |

By systematically modifying the scaffold at these key positions and evaluating the resulting compounds, researchers can develop a comprehensive SAR profile and identify potent and selective kinase inhibitors for further preclinical development.

References

-

PLoS ONE. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

PubMed. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

-

ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

-

MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. [Link]

-

ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

-

RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

Organic Chemistry Portal. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]

-

ChemRxiv. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

ResearchGate. Structure activity relationship of... | Download Scientific Diagram. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Bentham Science Publisher. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

-

ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

Technical Support Center: Solubilization & Handling of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole

[1][2]

Part 1: Chemical Profile & Solubility Logic[2]

To troubleshoot solubility effectively, one must understand the molecular behaviors driving the dissolution process. 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole is a highly lipophilic heterocyclic scaffold.[1][2] Its solubility profile is dominated by the competition between the hydrophobic chlorobenzyl/iodo moieties and the polarizable pyrazole core.

Physicochemical Snapshot

| Property | Characteristic | Implication for Solubility |

| Lipophilicity (LogP) | Estimated > 3.5 | High affinity for organic solvents; extremely poor aqueous solubility.[1][2] |

| H-Bonding | H-Bond Acceptor (N2) | Soluble in polar aprotic solvents (DMSO) via dipole interactions.[1][2] |

| Crystalline Structure | Likely High Lattice Energy | Dissolution requires overcoming significant crystal lattice forces (requires energy/heat).[2] |

| Halogenation | Iodine (C4) & Chlorine (Benzyl) | Increases molecular weight and hydrophobicity; enhances "salting out" effects in buffers.[1][2] |

Solvent Compatibility Matrix

-

DMSO (Dimethyl Sulfoxide): Excellent solvent for stock solutions. The sulfoxide oxygen acts as a strong H-bond acceptor, effectively solvating the pyrazole ring.[1]

-

Methanol (MeOH): Good solvent for processing/crystallization. Solubility is highly temperature-dependent.[1][2] Suitable for synthesis workups but less ideal for long-term storage due to volatility.[1][2]

-

Water/PBS: Insoluble. Direct addition results in immediate precipitation (The "DMSO Shock").

Part 2: Troubleshooting Hub (FAQs)

Scenario A: "My compound precipitated immediately upon adding the DMSO stock to the culture medium."

Diagnosis: The DMSO Shock Effect. When a hydrophobic compound dissolved in DMSO is introduced to an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with water. This strips the "solvation shell" away from your compound faster than the compound can disperse, causing it to aggregate and crash out.

Corrective Protocol:

-

Do not inject the DMSO stock directly into a static volume of media.[2]

-

Use the "Vortex-Injection" Method:

-

Spin the culture media/buffer in a vortex or with a stir bar.

-

Inject the DMSO stock slowly into the center of the vortex.

-

This ensures rapid dispersion before critical aggregation concentrations are reached.[2]

-

-

Warm the Media: Pre-warm the aqueous buffer to 37°C to increase kinetic solubility.

Scenario B: "The DMSO stock solution has become cloudy or formed crystals after storage at 4°C."

Diagnosis: Hygroscopic Saturation. DMSO is hygroscopic (absorbs water from air).[2] At 4°C, DMSO freezes (MP: 19°C). If the DMSO absorbed moisture, the water lowers the solubility of the pyrazole, causing it to crystallize as the DMSO solidifies.

Corrective Protocol:

-

Thaw Completely: Warm the vial to 37°C in a water bath.

-

Sonicate: Sonicate for 5–10 minutes to redissolve the lattice.

-

Aliquot: Store in single-use aliquots to minimize freeze-thaw cycles and atmospheric exposure. Use anhydrous DMSO for long-term stocks.[1][2]

Scenario C: "I see an oily residue at the bottom of my Methanol flask instead of crystals."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). This occurs when the compound comes out of solution as a supercooled liquid rather than a crystal, often due to impurities or cooling too rapidly.[1]

Corrective Protocol:

-

Seed Crystal: Add a tiny crystal of the pure compound to the oily mixture to provide a nucleation site.

-

Slow Cooling: Re-heat to dissolve the oil, then wrap the flask in cotton/foil to cool it down very slowly to room temperature.

-

Anti-solvent: Add water dropwise to the methanol solution very slowly to force controlled precipitation.[2]

Part 3: Experimental Protocols

Protocol 1: Determination of Saturation Point (Visual Method)

Use this to validate the maximum solubility in your specific batch of solvent.

-

Weighing: Weigh 5 mg of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole into a clear HPLC vial.

-

Titration: Add solvent (DMSO or MeOH) in 10 µL increments.

-

Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Observation: Hold the vial against a black background with side-lighting.

-

Calculation:

Protocol 2: Stepwise Dilution for Biological Assays

Designed to maintain solubility up to 100 µM in <1% DMSO.

-

Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.

-

Intermediate Dilution (10x): Dilute the 10 mM stock 1:10 into pure Ethanol or DMSO (not water yet) to create a 1 mM working solution.

-

Final Dilution: Dilute the 1 mM working solution 1:100 into the aqueous assay buffer while vortexing.

Part 4: Visualizing the Logic

Workflow: Troubleshooting Solubility Failure

The following decision tree guides you through the remediation process when dissolution fails.

Caption: Figure 1. Systematic troubleshooting flow for solubilization failures. Note that water contamination in DMSO is a primary cause of failure for lipophilic pyrazoles.

Mechanism: The "DMSO Shock"

Understanding why precipitation happens during aqueous dilution.[4]

Caption: Figure 2. The 'DMSO Shock' mechanism. The high affinity of DMSO for water strips the protective solvent shell from the pyrazole faster than the pyrazole can disperse, leading to aggregation.

References

-

BenchChem. (2025).[2][6][7][8] Troubleshooting DMSO Vehicle Effects: Preventing Compound Precipitation. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2776481 (Analog: 1-(4-Iodophenyl)-1H-Pyrazole).[1][2] Retrieved from [1][2]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[2] (Standard reference for solubility protocols).

-

Sigma-Aldrich. (2025).[1][2] Solvent Miscibility and Solubility Tables. Retrieved from [1][2]

-

ResearchGate. (2014).[2] Discussion: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from

Sources

- 1. holzer-group.at [holzer-group.at]

- 2. 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole, 4-iodo - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Overcoming catalyst poisoning when using 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole

Subject: Overcoming Catalyst Poisoning & Optimization of Cross-Coupling Reactions

Executive Summary: The Substrate Profile

Molecule: 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole CAS Registry Number: (Analogous structures often used in kinase inhibitor synthesis) Primary Challenge: Catalyst Deactivation (Poisoning)[1][2]

Technical Insight:

This substrate presents a classic "heterocycle paradox." The C4-iodine renders it highly reactive for oxidative addition (good), but the sp2-hybridized nitrogen at position 2 (N2) acts as a potent

Diagnostic Hub: Troubleshooting Guide

Identify your issue below to find the immediate technical resolution.

Symptom A: Reaction mixture turns black immediately upon heating.

-

Diagnosis: Ligand Displacement & Pd Aggregation. The pyrazole nitrogen has displaced your ligands, causing the "naked" Pd(0) to aggregate into inactive nanoparticles (Pd-black).

-

Immediate Fix: Switch to sterically demanding, electron-rich ligands (e.g., XPhos , SPhos , or PEPPSI-iPr ). These bulky ligands create a "protective shell" that prevents the pyrazole nitrogen from approaching the metal center while still allowing the C-I bond to react.

Symptom B: Conversion stalls at ~40-60% despite available starting material.

-

Diagnosis: Trace Metal Poisoning (Copper). If your starting material was synthesized via Ullmann or Chan-Lam coupling using Copper, residual Cu species are likely present. Copper acts as a scavenger for phosphines and can form hetero-bimetallic complexes with Pd, shutting down the cycle.

-

Immediate Fix: Implement the "Cu-Scavenge Protocol" (See Section 3) before setting up the reaction. Standard silica plugs are often insufficient.

Symptom C: Formation of side products (dimers) or loss of Cl-benzyl integrity.

-

Diagnosis: Over-Active Catalysis. You are using a system active enough to oxidatively add into the Ar-Cl bond of the benzyl group.

-

Immediate Fix: Lower reaction temperature to 60-80°C and avoid "universal" coupling ligands like RuPhos or BrettPhos which are known to activate aryl chlorides. Stick to Pd(dppf)Cl2 or Pd(PPh3)4 if poisoning is managed, or XPhos which prefers Ar-I/Ar-Br over Ar-Cl.

The "Clean Start" Protocols

Protocol A: Pre-Reaction Copper Scavenging (Mandatory)

Context: Essential if the starting material was prepared via Cu-catalysis.

-

Dissolution: Dissolve crude 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole in THF or EtOAc (10 mL/g).

-

Treatment: Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 50 wt% relative to the substrate.

-

Incubation: Stir gently at 40°C for 4 hours.

-

Filtration: Filter through a 0.45 µm PTFE pad.

-

Validation: Check filtrate color. If any blue/green hue remains, repeat. Residual Cu must be <10 ppm.[3]

Protocol B: Optimized Suzuki-Miyaura Coupling

Designed to minimize N-coordination poisoning.

| Component | Recommendation | Technical Rationale |

| Catalyst Source | Pd2(dba)3 (1-2 mol%) | Provides a clean source of Pd(0) without coordinating chloride ions. |

| Ligand | XPhos (2-4 mol%) | Critical: The isopropyl groups on the biaryl backbone provide steric bulk that physically blocks the pyrazole nitrogen from binding Pd. |

| Base | K3PO4 (2-3 equiv) | Anhydrous, inorganic bases prevent hydrolysis side-reactions common with carbonates. |

| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system solubilizes inorganic byproducts, preventing salt encapsulation of the catalyst. |

| Temp | 80°C | Sufficient for Ar-I activation; mild enough to preserve the Ar-Cl bond. |

Step-by-Step:

-

Charge reaction vial with Substrate (1.0 eq), Boronic Acid (1.2 eq), K3PO4 (2.0 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

-

Cap and purge with Argon for 5 minutes (Do not add solvent yet).

-

Add degassed Dioxane/Water mixture via syringe.

-

Heat to 80°C. Do not overheat (risk of Ar-Cl activation).

-

Monitor via LCMS. Expect completion in <2 hours due to the labile C-I bond.

Mechanistic Visualization

The following diagrams illustrate the "Path of Death" (Poisoning) versus the "Path of Productivity" (Catalytic Cycle) and the decision logic for troubleshooting.

Figure 1: The Mechanism of Pyrazole Poisoning

Caption: The N2-nitrogen competes with phosphine ligands. If sterics are insufficient (e.g., PPh3), the "Dead Catalyst" pathway dominates.

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in 4-iodopyrazole couplings.

FAQ: Expert Corner

Q: Can I use Pd(PPh3)4 for this reaction? It's cheaper. A: Generally, no . Triphenylphosphine (PPh3) is a monodentate ligand with relatively low steric bulk. The basic nitrogen of the pyrazole will successfully compete with PPh3 for the Pd center, leading to rapid catalyst death (Figure 1). If you must use it, you will likely need 5-10 mol% loading, which negates the cost benefit.

Q: Why is the 4-chlorobenzyl group not reacting? I thought aryl chlorides were reactive. A: In the hierarchy of oxidative addition, C-I bonds react significantly faster than C-Cl bonds. Under mild conditions (60-80°C) with standard ligands, the catalyst will exclusively consume the C-I bond. The C-Cl bond usually requires temperatures >100°C or specialized ligands (like reactive dialkylbiaryl phosphines) to activate. This "chemoselectivity window" is your advantage.

Q: My LCMS shows the product mass, but the NMR is messy. Why? A: Pyrazoles are notorious for holding onto metal impurities. The "mess" might be paramagnetic broadening caused by residual Pd or Cu. Perform a wash with aqueous Acetylcysteine or use a commercially available metal scavenger resin during your workup to strip the metals from the final product.

References

-

Catalyst Poisoning Mechanisms

-

Ligand Selection for Heterocycles

-

Metal Scavenging Protocols

- Metal Scavengers in Process Chemistry: An Investig

-

[Link]

-

General Pyrazole Reactivity

- Synthesis and Reactivity of 4-Iodopyrazoles. Organic Chemistry Portal.

-

[Link]

Sources

Optimizing reaction temperature for 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole coupling

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine reaction conditions, with a specific focus on the critical parameter of temperature. The following question-and-answer-based guide provides in-depth, field-proven insights to maximize your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is reaction temperature such a critical parameter to optimize for this specific coupling?

A1: Reaction temperature is arguably one of the most influential parameters in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, because it directly affects the rate of each fundamental step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Catalyst Activation: Many palladium precatalysts, particularly Pd(II) sources like Pd(OAc)₂, require an initial reduction to the active Pd(0) species. Temperature can influence the rate and efficiency of this reduction.[3]

-

Oxidative Addition: The first step, where the Pd(0) catalyst inserts into the carbon-iodine bond of your pyrazole, is often accelerated by heat.[2][4] The C-I bond is highly reactive, making this step relatively facile even at lower temperatures compared to C-Br or C-Cl bonds.[1][5]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. It is often promoted by a base and can be temperature-dependent. The base activates the boronic acid, making it more nucleophilic for the transfer.[6][7]

-

Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also influenced by temperature. Higher temperatures can facilitate this step, especially for sterically hindered substrates.[4]

However, simply increasing the temperature is not always beneficial. Excessive heat can lead to catalyst decomposition, ligand degradation, and undesirable side reactions such as protodeboronation of the boronic acid or homocoupling.[8][9] Therefore, finding the optimal temperature "sweet spot" is crucial for balancing reaction rate with yield and purity.

Q2: I'm setting up my first experiment for a Suzuki-Miyaura coupling with 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole. What is a good starting temperature?

A2: For a Suzuki-Miyaura coupling involving a reactive aryl iodide like 4-iodopyrazole, a conservative starting temperature is recommended to first establish reactivity before pushing for faster conversion.

A good starting point is typically in the range of 60-80 °C .[10][11] Many Suzuki reactions proceed efficiently at these moderate temperatures, especially with an appropriate catalyst/ligand system.[1][12] For instance, protocols for similar iodopyrazole couplings have shown success at temperatures around 90°C, sometimes achieved rapidly using microwave irradiation.[5]

Starting in this range allows you to establish a baseline for conversion. If the reaction is clean but slow, the temperature can be incrementally increased. This systematic approach prevents initial reaction failure due to catalyst decomposition at excessively high temperatures.

Q3: My reaction has stalled with low conversion after several hours. Should I just increase the temperature?

A3: While increasing the temperature is a common strategy to drive a sluggish reaction to completion, it should be a calculated decision rather than a default response. A higher temperature does not always lead to a better outcome.[13]

Before increasing the heat, consider these points:

-

Catalyst Stability: Is your chosen catalyst/ligand system thermally stable at higher temperatures? Many common phosphine ligands and palladium complexes can decompose above certain temperatures (e.g., >120 °C), leading to the formation of inactive palladium black.[14][15] Biarylphosphine ligands and N-heterocyclic carbene (NHC) ligands often exhibit greater thermal stability.[16][17]

-

Side Reactions: Increased temperature can accelerate side reactions. The most common issues are:

-

Other Factors: Is the low conversion truly due to temperature? Re-evaluate other parameters first:

-

Base: Is the base strong enough and sufficiently soluble? The choice of base is critical for activating the boronic acid in the transmetalation step.[7][18] Sometimes switching from a carbonate to a phosphate base, or using an aqueous solution, can dramatically improve results.[7]

-

Solvent: Does the solvent properly solubilize all components? A solvent mixture like Dioxane/H₂O or DME/H₂O is common for Suzuki reactions to ensure both organic and inorganic reagents are sufficiently dissolved.[13][19]

-

Degassing: Was the reaction mixture thoroughly degassed? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Recommendation: If you decide to increase the temperature, do so incrementally (e.g., in 10-15 °C steps) while monitoring the reaction by TLC or LC-MS for both product formation and the appearance of new, unidentified spots which may indicate side products.

Q4: I'm observing significant side product formation at 100 °C. What is likely happening and how can I adjust the temperature to mitigate this?

A4: The formation of side products at elevated temperatures is a classic sign that your reaction conditions are too harsh, causing alternative reaction pathways to become competitive with your desired coupling.

-

If you observe Hydrodehalogenation (loss of iodine from starting material): This suggests that the reductive elimination step may be slow relative to other processes. High temperatures can sometimes promote pathways that lead to the reduction of the aryl halide.

-

Solution: Try lowering the temperature to 80 °C or even 60 °C. A lower temperature will disfavor the higher-activation-energy side reaction. To compensate for the slower rate, you may need to increase the reaction time or use a more active catalyst system (e.g., one with a more electron-rich, bulky phosphine ligand) that can promote the desired catalytic cycle at a lower temperature.[20]

-

-

If you observe Protodeboronation (boronic acid decomposition): This is often exacerbated by high temperatures and prolonged reaction times in the presence of water and base.

-

Solution: Lowering the temperature is the first step. Additionally, ensure you are not using an excessive amount of base or water. Sometimes, using anhydrous conditions with a base like KF can be effective.[6]

-

-

If you observe Homocoupling (dimerization): This can arise from issues in the catalytic cycle or catalyst decomposition at high heat.

-

Solution: Lowering the temperature can reduce the rate of catalyst decomposition. Optimizing the catalyst loading and ensuring a properly degassed environment are also critical.[8]

-

The general strategy is to find the Minimum Effective Temperature : the lowest temperature at which you observe a reasonable reaction rate. This minimizes the energy available for unwanted side reactions.

Q5: How do my choices of catalyst, ligand, base, and solvent affect the optimal reaction temperature?

A5: These parameters are deeply interconnected, and the optimal temperature is dependent on the specific combination you choose.

| Parameter | Influence on Optimal Temperature |

| Catalyst/Ligand | High Impact. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) can create highly active Pd(0) species.[16][21] This high activity often allows reactions to proceed efficiently at lower temperatures, sometimes even room temperature.[20][22] Conversely, less active catalysts like Pd(PPh₃)₄ may require higher temperatures (e.g., 80-110 °C) to achieve similar reaction rates.[5] Furthermore, some ligands offer superior thermal stability, making them suitable for high-temperature applications if required.[16][23] |

| Base | Moderate Impact. The base's primary role is in the transmetalation step.[7][24] A stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄) can accelerate this step, potentially lowering the overall temperature requirement compared to a weaker or poorly soluble base.[7] Some strong bases, however, can be sensitive and may require specific temperature ranges to avoid side reactions.[1] |

| Solvent | Moderate Impact. The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Polar aprotic solvents (e.g., DMF, Dioxane, THF) are common and can influence catalyst stability and reactivity.[4][13] The choice of solvent can sometimes alter reaction selectivity and rate, which may indirectly affect the optimal temperature needed for an efficient process.[19] |

| Substrate | High Impact. The reactivity of your coupling partners is key. Your 4-iodopyrazole is highly reactive due to the labile C-I bond.[1][5] If you were coupling a less reactive aryl chloride, you would almost certainly require a higher temperature and a more specialized, highly active catalyst system.[1] |

Visualizing the Optimization Workflow

A systematic approach is key to efficiently optimizing reaction temperature. The following workflow diagram illustrates a logical decision-making process.

Caption: Workflow for systematic temperature optimization in cross-coupling.

Experimental Protocol: Temperature Screening

This protocol describes a parallel experiment to efficiently screen for the optimal reaction temperature for the Suzuki-Miyaura coupling of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole with a generic arylboronic acid.

Materials:

-

1-(4-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4.4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane)

-

Degassed deionized water

-

Reaction vials with stir bars and septa caps

-

Inert gas (Argon or Nitrogen)

-

Heating blocks or oil baths set to desired temperatures

Procedure:

-

Preparation: In a glovebox or under a positive flow of inert gas, add the 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole, arylboronic acid, palladium precatalyst, ligand, and base to three separate oven-dried reaction vials.

-

Solvent Addition: Add the anhydrous, degassed dioxane (to make a ~0.2 M solution) followed by the degassed water (typically a 4:1 to 10:1 dioxane:water ratio) to each vial via syringe.

-

Degassing (optional but recommended): If not prepared in a glovebox, seal the vials and sparge the reaction mixtures with argon or nitrogen for 5-10 minutes.

-

Heating: Place each vial into a separate pre-heated block or oil bath at the screening temperatures (e.g., Vial 1: 60 °C; Vial 2: 80 °C; Vial 3: 100 °C ).

-

Monitoring: After set time points (e.g., 1h, 4h, and 16h), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC and/or LC-MS to determine the consumption of starting material, formation of product, and presence of any side products.

-

Work-up: Once a reaction is deemed complete (or has reached a plateau), cool it to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography. Calculate the isolated yield for each temperature and compare the purity profiles to determine the optimal condition.

This parallel approach provides a clear, direct comparison of temperature effects under otherwise identical conditions, allowing for a data-driven decision.[25]

References

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15).

- Bellina, F., & Scifoni, T. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- BenchChem. (n.d.). Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles.

- l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar. (n.d.).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Al-Amin, M., & El-Shall, M. S. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Clavé, G., & Togni, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.

- Aakash Institute. (n.d.). suzuki coupling reaction in chemistry.

- Clark, J. H., & Sherwood, J. R. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.

- Rahman, M. M., & Al-Amin, M. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.

- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Wikipedia. (n.d.). Suzuki reaction.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing).

- BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.

- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- Sigman, M. S., & Schmidt, J. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.

- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.

- Rahman, M. M., & Al-Amin, M. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega - ACS Publications.

- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.

- Palladium-catalyzed Cross-coupling Reactions. (n.d.).

- Lee, S., & Kim, H. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.

- An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (n.d.). Iranian Journal of Catalysis - OICC Press.

- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.

- Kassie, A. A., & Organ, M. G. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B - ACS Publications.

- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic.

- Al-Masry, H. A., & El-Ghamry, M. A. (n.d.). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC.

- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PMC.

- Optimization of the Carbonylative Sonogashira Coupling Reactions of... (n.d.). ResearchGate.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

- (PDF) Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 10). ResearchGate.

- An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (n.d.). ResearchGate.

- Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society - ACS Publications.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).

- Colacot, T. J. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.

- CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014, October 27). Books.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9). ResearchGate.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. aidic.it [aidic.it]

- 11. researchgate.net [researchgate.net]

- 12. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. books.rsc.org [books.rsc.org]

- 22. oiccpress.com [oiccpress.com]

- 23. thieme-connect.com [thieme-connect.com]

- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 25. Optimizing Suzuki Coupling Reactions [covasyn.com]

Technical Support Center: Purification of 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole

Article ID: KB-PYR-404 Last Updated: February 21, 2026 Department: Process Chemistry & Purification Status: Validated[1]

Executive Summary

This guide details the solvent selection and recrystallization protocols for 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole .[1] Due to the competing polarity of the pyrazole core (polar) and the 4-chlorobenzyl/iodo substituents (lipophilic), this compound presents unique purification challenges, most notably "oiling out" during cooling.

This document provides a validated solvent screening logic, specific binary solvent systems, and troubleshooting workflows to ensure high-purity isolation (>98% HPLC) suitable for metal-catalyzed cross-coupling applications (e.g., Suzuki-Miyaura, Sonogashira).

Module 1: Solvent System Selection Logic

The Solubility Paradox

Successful recrystallization requires a solvent system that exploits the temperature-dependent solubility differential. For 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole, the molecular architecture dictates the choice:

-

Pyrazole Ring: Provides moderate polarity and hydrogen bond accepting capability.

-

4-Iodo & 4-Chlorobenzyl Groups: Significantly increase lipophilicity and molecular weight, reducing water solubility and increasing solubility in non-polar alkanes.[1]

Recommended Solvent Systems

| System Class | Solvent Pair | Ratio (v/v) | Characteristics | Best For |

| Primary (Protogenic) | Ethanol / Water | 4:1 to 10:1 | High solvation power at boiling; water acts as a strong anti-solvent.[1] | General Purity. Removes inorganic salts and polar byproducts. |

| Secondary (Aprotic) | Ethyl Acetate / Heptane | 1:3 to 1:6 | Excellent for removing non-polar impurities.[1] Lower risk of solvolysis. | Scale-up. Good for removing unreacted benzyl chloride.[1] |

| Alternative | Isopropyl Alcohol (IPA) | 100% | Single-solvent simplicity.[1] | Oiling Out Prone Batches. Higher viscosity helps crystal formation. |

Solubility Decision Tree

Use the following logic flow to determine the optimal system for your specific crude batch quality.

Figure 1: Decision matrix for selecting the crystallization solvent based on impurity profile.

Module 2: Validated Protocol (Ethanol/Water System)

Safety Warning: Iodinated compounds can be light-sensitive. Perform crystallization in low light or wrap flasks in aluminum foil.

Step-by-Step Methodology

-

Dissolution:

-

Place crude 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole in an Erlenmeyer flask.

-

Add Ethanol (absolute) (approx. 5 mL/g).

-

Heat to reflux (approx. 78°C) with stirring until fully dissolved.

-

Checkpoint: If undissolved solids remain after 10 minutes of reflux, filter the hot solution to remove insoluble inorganic salts.[1]

-

-

Nucleation Point:

-

Controlled Cooling (Critical Step):

-

Remove from heat source.

-

Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

-

Observation: White to off-white needles should begin to form at ~45–50°C.[1]

-

-

Isolation:

-